Fenamiphos-sulfoxide D3 (S-methyl D3) chemical properties
Fenamiphos-sulfoxide D3 (S-methyl D3) chemical properties
This technical guide details the chemical properties, synthesis logic, and analytical applications of Fenamiphos-sulfoxide D3 (S-methyl D3) , a critical internal standard for the precise quantification of organophosphate nematicide residues.
Introduction
Fenamiphos is a systemic organophosphate nematicide used extensively in agriculture to control nematodes in fruit and vegetable crops.[1][2] Upon application, Fenamiphos rapidly metabolizes into two primary toxic derivatives: Fenamiphos sulfoxide and Fenamiphos sulfone . Regulatory bodies (e.g., EFSA, EPA) mandate the quantification of the "sum of Fenamiphos and its sulfoxide and sulfone metabolites" to assess total toxic residue.
Fenamiphos-sulfoxide D3 (S-methyl D3) is the stable isotope-labeled analog of the primary metabolite. It serves as the definitive Internal Standard (IS) in LC-MS/MS assays, correcting for:
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Matrix Effects: Ion suppression or enhancement in complex matrices (e.g., high-pigment peppers, soil).
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Extraction Efficiency: Variations during QuEChERS or SPE workflows.
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Retention Time Shifts: Ensuring accurate peak identification in dense chromatograms.
Chemical Identity & Physicochemical Profile[3][4][5]
The "S-methyl D3" designation indicates that the deuterium label is located on the methyl group attached to the sulfur atom. This position is strategically chosen for metabolic stability, as the S-methyl moiety remains intact during the primary oxidation phase (Thioether
Key Properties Table
| Property | Data | Notes |
| Chemical Name | Ethyl 3-methyl-4-(trideuteromethylsulfinyl)phenyl isopropylphosphoramidate | IUPAC-based nomenclature |
| CAS Number | 31972-43-7 (Unlabeled Parent) | Specific D3 CAS often vendor-dependent |
| Molecular Formula | ||
| Molecular Weight | 322.38 g/mol | Unlabeled MW: 319.36 g/mol (+3.02 Da shift) |
| Exact Mass | 322.12 (approx) | Monoisotopic mass for MS tuning |
| Solubility | Methanol, Acetonitrile, Dichloromethane | Sparingly soluble in water |
| pKa | ~2.5 (Calculated) | Acidic moiety not dominant; neutral at pH 7 |
| LogP | 1.8 - 2.0 | Less lipophilic than parent Fenamiphos (LogP 3.[3][4][5][6][7][8][9]3) due to sulfoxide polarity |
Structural Integrity
The S-CD3 label is chemically robust. Unlike deuterium labels on the isopropyl amine (which can be subject to exchange or cleavage) or the aromatic ring (potential scrambling), the S-methyl bond is stable under standard extraction conditions (pH 4-8).
Synthesis & Metabolic Pathway
Understanding the synthesis and biological origin of the sulfoxide is crucial for interpreting background levels and stability.
Metabolic Context (The "Why" of the Structure)
Fenamiphos degrades via oxidation.[10] The D3 label on the S-methyl group allows the internal standard to mimic the exact behavior of the metabolite without being lost during ionization or fragmentation.
Figure 1: Metabolic oxidation pathway of Fenamiphos. The S-methyl group (target of D3 labeling) persists through both oxidation steps.
Synthetic Route (Conceptual)
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Thioether Formation: Reaction of 3-methyl-4-mercaptophenol (or equivalent) with Iodomethane-d3 (CD3I) to install the S-CD3 group.
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Phosphorylation: Coupling the phenol with ethyl isopropylphosphoramidochloridate.
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Controlled Oxidation: Oxidation of the sulfide to sulfoxide using stoichiometric m-chloroperbenzoic acid (mCPBA) or Sodium Periodate (NaIO4) at low temperatures to prevent over-oxidation to the sulfone.
Analytical Methodology: LC-MS/MS
This section outlines the protocol for using Fenamiphos-sulfoxide D3 as an Internal Standard.
Mass Spectrometry Transitions (MRM)
The D3 label provides a mass shift of +3 Da. Because the fragmentation typically retains the aromatic ring (where the S-CD3 is attached), the product ions also shift by +3 Da.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Fenamiphos Sulfoxide | 320.1 | 233.1 | 261.1 | 15 - 25 |
| Fenamiphos Sulfoxide D3 | 323.1 | 236.1 | 264.1 | 15 - 25 |
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Transition Logic:
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320
233: Loss of the isopropylamino moiety (approx 87 Da). The ring + S-Me group remains, so D3 shifts this to 236 . -
320
261: Loss of the ethoxy/ethyl group or partial amine cleavage. The ring remains, so D3 shifts this to 264 .
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Chromatographic Separation
Fenamiphos sulfoxide is more polar than the parent.
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Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).
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Mobile Phase:
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A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
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B: Methanol (preferred for resolution) or Acetonitrile.
-
-
Elution Order: Sulfoxide (Early)
Sulfone Parent (Late). -
Co-elution: The D3 standard must co-elute exactly with the native sulfoxide to effectively compensate for matrix suppression at that specific retention time.
Experimental Protocol: QuEChERS Extraction
A self-validating workflow for extracting Fenamiphos sulfoxide from vegetable matrices (e.g., peppers, tomatoes) using the D3 standard.
Step 1: Sample Preparation[12][13][14]
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Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
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CRITICAL: Add Internal Standard Solution (20 µL of 10 µg/mL Fenamiphos-sulfoxide D3 in Acetonitrile) directly to the homogenate.
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Why: Adding IS before extraction corrects for recovery losses during the shaking/partitioning steps.
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-
Let sit for 15 minutes to allow IS interaction with the matrix.
Step 2: Extraction[5]
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Add 10 mL Acetonitrile (1% Acetic Acid).
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Shake vigorously for 1 minute.
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Add QuEChERS salts (4g MgSO4, 1g NaCl).
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Shake immediately and vigorously for 1 minute to prevent MgSO4 clumping.
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Centrifuge at 3000 x g for 5 minutes.
Step 3: Clean-up (dSPE)
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Transfer 1 mL of supernatant to a dSPE tube (containing PSA and MgSO4).
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Note: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly bind planar aromatic pesticides like Fenamiphos.
-
-
Vortex for 30 seconds and centrifuge.
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Transfer supernatant to an autosampler vial for LC-MS/MS injection.
Figure 2: Analytical workflow emphasizing the critical addition of the D3 standard prior to extraction.
Handling, Stability & Safety
Stability
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Oxidation Sensitivity: Sulfoxides are intermediate oxidation states. They can slowly oxidize to sulfones if exposed to strong oxidants or intense light. Store neat standards in amber vials under inert gas (Argon/Nitrogen).
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Hygroscopicity: The sulfoxide moiety is polar and can attract moisture. Allow vials to reach room temperature before opening to prevent condensation.
Safety Profile
Fenamiphos and its metabolites are Category I (High Toxicity) organophosphates.
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Mechanism: Cholinesterase inhibition.
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Precautions:
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Handle only in a fume hood.
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Double-glove (Nitrile).
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Neutralize spills with strong base (NaOH) to hydrolyze the P-O-Aryl bond, deactivating the molecule.
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References
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.
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European Union Reference Laboratories (EURL). (2018). Validation Report: Determination of Pesticide Residues in Cereals by LC-MS/MS. EURL-Pesticides.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36027, Fenamiphos sulfoxide. PubChem.[3]
-
Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard Product Page.
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Shimadzu. (2009). LCMS Food Safety Applications: Pesticide MRM Library. Application Note C146-E421.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Fenamiphos [webbook.nist.gov]
- 6. Fenamiphos-sulfoxide | CAS 31972-43-7 | LGC Standards [lgcstandards.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Probing the stereochemistry of successive sulfoxidation of the insecticide fenamiphos in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
